5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted at the 5-position with an amino group that is further substituted with a 3-fluorophenyl group. The 4-position of the triazole ring is substituted with a carboxylic acid group .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino group and the carboxylic acid group are both reactive and can participate in various chemical reactions. The fluorine atom on the phenyl ring can also influence the compound’s reactivity .Scientific Research Applications
Synthesis and Application in Peptidomimetics
- Triazole-Based Scaffolds : The molecule is useful for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. A study developed a ruthenium-catalyzed protocol to synthesize a protected version of this triazole amino acid, demonstrating its utility in creating structurally significant compounds like HSP90 inhibitors (Ferrini et al., 2015).
Anticancer Properties
- Synthesis of Triazolo[3,4-b]thiadiazoles : A research paper describes the synthesis of 1,2,4-triazolo[3,4-b]thiadiazoles from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles and fluorobenzoic acids, with some of the compounds showing in vitro anticancer activity (Bhat et al., 2004).
Photophysical Properties and Sensory Applications
- Fluorescence and Quantum Yield : 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids exhibit bright blue fluorescence, excellent quantum yields, and large Stokes shifts. These properties make them sensitive to structural changes and microenvironments, suggesting their potential as sensors in biological research (Safronov et al., 2020).
Antibacterial Activities
- Synthesis of Quinoline-4-carboxylic Acids Derivatives : A series of fluorine-containing quinoline-4-carboxylic acids and their derivatives synthesized from 1,2,4-triazoles have shown significant antibacterial activities (Holla et al., 2005).
Synthesis Techniques
- Catalyst-Free Synthesis : The molecule is also involved in catalyst- and solvent-free synthesis processes, as demonstrated by the preparation of benzamides through a microwave-assisted Fries rearrangement (Moreno-Fuquen et al., 2019).
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. For instance, Schiff bases derived from similar compounds have shown promising antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents .
Properties
IUPAC Name |
5-(3-fluoroanilino)-2H-triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-5-2-1-3-6(4-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEBXOSPTXIPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NNN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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